molecular formula C20H21NO5S3 B3019904 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide CAS No. 896343-77-4

4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide

Cat. No. B3019904
CAS RN: 896343-77-4
M. Wt: 451.57
InChI Key: PSHDZLQBGJERED-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is a derivative of benzenesulfonamide, a functional group known for its involvement in various biochemical processes and applications in drug design. While the specific compound is not directly discussed in the provided papers, the papers do offer insights into the synthesis and bioactivity of related benzenesulfonamide derivatives, which can be used to infer potential characteristics of the compound.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of key intermediates followed by the introduction of various substituents that can influence the activity and selectivity of the compounds. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as described in paper involves the creation of a thiazolyl benzenesulfonamide core, which is then modified with different substituents to yield compounds with varying inhibitory activities against kynurenine 3-hydroxylase. Similarly, paper outlines the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. These methods suggest that the synthesis of this compound would likely involve a stepwise approach, carefully introducing the methoxy, thiophenyl, and tosylethyl groups to the benzenesulfonamide core.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their biochemical properties and interactions. The presence of substituents such as methoxy, thiophenyl, and tosylethyl groups can significantly affect the molecule's electronic distribution, conformation, and ability to interact with biological targets. For example, the intramolecular charge transfer (ICT) phenomenon observed in the chemosensor for silver ions using 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine indicates that the methoxy and thiophenyl groups can facilitate electronic transitions that enhance the molecule's sensing capabilities. This suggests that the molecular structure of this compound would also exhibit distinct electronic characteristics that could be explored for various applications.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives is influenced by the nature of their substituents. The papers provided do not directly discuss the chemical reactions of the specific compound , but they do highlight the reactivity of similar molecules. For instance, the inhibitory activity of the synthesized compounds against kynurenine 3-hydroxylase and carbonic anhydrase suggests that these molecules can interact with enzyme active sites, potentially forming reversible or irreversible complexes. This implies that this compound could also participate in specific chemical reactions depending on its target enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and ionization, are key factors in their biological activity and pharmacokinetic profile. The cytotoxic activities and enzyme inhibition reported in paper indicate that the introduction of different substituents can modulate these properties to enhance the compound's bioactivity. The selective detection of silver ions by the chemosensor in paper also demonstrates the importance of the compound's physical and chemical properties in its function. Therefore, it can be inferred that the physical and chemical properties of this compound would be critical in determining its suitability for specific applications, such as drug development or chemical sensing.

Scientific Research Applications

Photodynamic Therapy Applications

Compounds related to 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide, particularly zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, have been synthesized and characterized for their photodynamic therapy (PDT) potential. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, crucial for Type II photodynamic mechanisms used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Activity

New series of benzenesulfonamides, including azetidin-2-ones derivatives, have shown potent antifungal activity against strains like Aspergillus niger and Aspergillus flavus. The structure-activity relationship (SAR) trends from these studies indicate the potential for developing effective antifungal agents (Gupta & Halve, 2015).

Antiproliferative Effects

Research on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives has revealed significant antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma cells. These findings suggest that xanthone benzenesulfonamide hybrid compounds could serve as leads for developing new anticancer agents (Motavallizadeh et al., 2014).

properties

IUPAC Name

4-methoxy-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S3/c1-15-5-9-17(10-6-15)28(22,23)20(19-4-3-13-27-19)14-21-29(24,25)18-11-7-16(26-2)8-12-18/h3-13,20-21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHDZLQBGJERED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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